![molecular formula C28H26O8 B2725812 ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate CAS No. 610751-62-7](/img/structure/B2725812.png)
ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with a unique structure that includes multiple methoxy groups and a chromene core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Esterification: The carboxylate ester group can be formed through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing methoxy groups.
Wirkmechanismus
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Modulation of Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: A simpler ester with similar methoxy groups but lacking the chromene core.
Methyl 3-(3,4-dimethoxyphenyl)acrylate: Another ester with a different alkyl group and an acryloyl moiety.
3-(3,4-Dimethoxyphenyl)propionic acid: The corresponding carboxylic acid without the ester group.
The uniqueness of this compound lies in its chromene core and the combination of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)27-25(18-9-12-22(32-3)24(14-18)33-4)26(29)21-11-10-20(15-23(21)36-27)35-16-17-7-6-8-19(13-17)31-2/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYLZMLYFFGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)
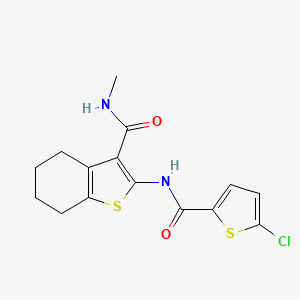

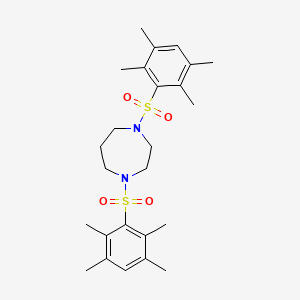

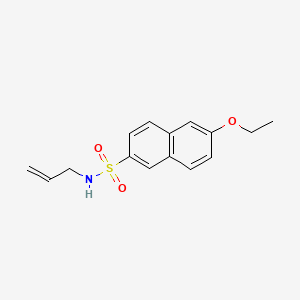
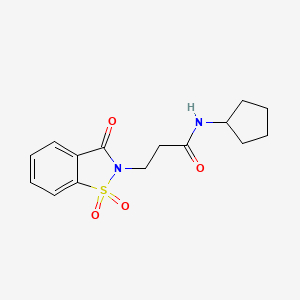
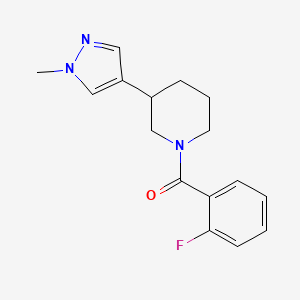
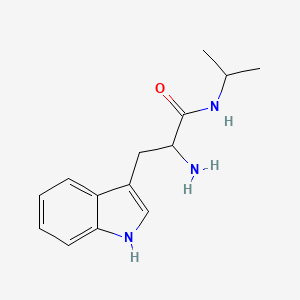
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)
![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)
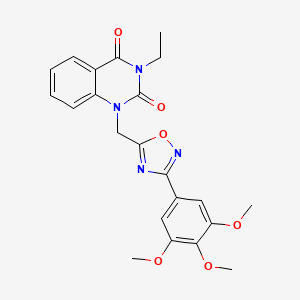
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)
![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)
